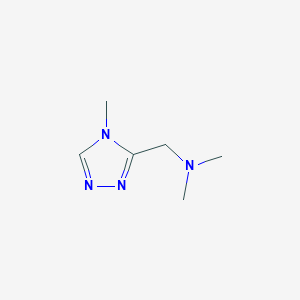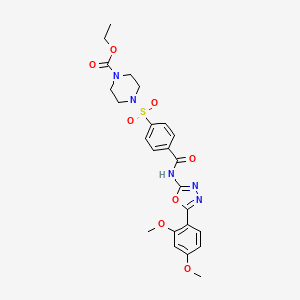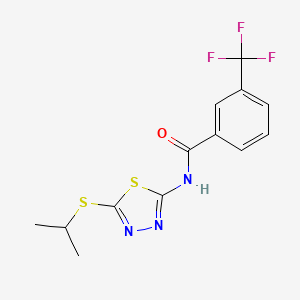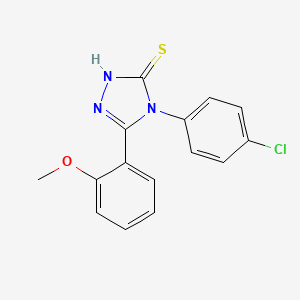
4-(4-chlorophenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, also known as CMT-8, is a chemical compound that belongs to the class of thio-triazole derivatives. It has been studied for its potential applications in various fields, including medicine, agriculture, and materials science.
科学的研究の応用
Synthesis and Medicinal Chemistry
Synthesis of Novel Heterocyclic Compounds
A study by Bekircan et al. (2015) detailed the synthesis of compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. These compounds were tested for lipase and α-glucosidase inhibition, revealing significant anti-lipase and anti-α-glucosidase activities in some compounds (Bekircan et al., 2015).
Antimicrobial Activity
Purohit et al. (2011) synthesized 3-(3-chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles using a compound similar to the one . These compounds showed significant inhibition on bacterial and fungal growth (Purohit et al., 2011).
Cholinesterase Inhibitors
A study by Arfan et al. (2018) focused on the synthesis of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols, which showed excellent cholinesterase inhibitory potential, indicating potential use in treating neurodegenerative diseases (Arfan et al., 2018).
Molecular Studies and Physicochemical Properties
Molecular Docking Studies
Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and anti-cancer properties of derivatives of 1,2,4-triazole. This study offers insights into the molecular stability and potential anti-cancer activity of such compounds (Karayel, 2021).
Crystal Structure Analysis
Hanif et al. (2007) explored the crystal structure of a closely related compound, providing valuable information about the molecular arrangement and potential interactions (Hanif et al., 2007).
Density Functional Theory (DFT) Studies
Abosadiya et al. (2018) conducted DFT studies on new 1,2,4-triazole and triazolidin derivatives, revealing insights into the electronic structure and stability of such molecules (Abosadiya et al., 2018).
Corrosion Inhibition and Material Science
Corrosion Inhibition
Yadav et al. (2013) investigated the use of benzimidazole derivatives, including triazole-thiol derivatives, as corrosion inhibitors for mild steel in HCl. This suggests potential applications in material science and corrosion prevention (Yadav et al., 2013).
Experimental and Quantum Chemical Studies
Elbelghiti et al. (2016) studied the corrosion inhibition properties of 4-amino-1, 2,4-triazole derivatives on mild steel, highlighting the importance of such compounds in industrial applications (Elbelghiti et al., 2016).
作用機序
Target of Action
Similar compounds have been used in the catalytic protodeboronation of pinacol boronic esters .
Mode of Action
It’s worth noting that similar compounds have been utilized in a radical approach for the catalytic protodeboronation of alkyl boronic esters .
Biochemical Pathways
Related compounds have been used in the formal anti-markovnikov alkene hydromethylation .
Result of Action
Similar compounds have been applied to methoxy protected (−)-δ8-thc and cholesterol .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-chlorophenyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-20-13-5-3-2-4-12(13)14-17-18-15(21)19(14)11-8-6-10(16)7-9-11/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELXLLSHSRLCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

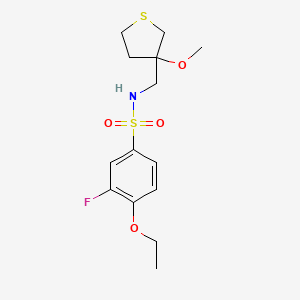
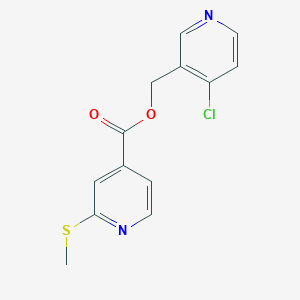

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B3009764.png)
![2-Butyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3009765.png)
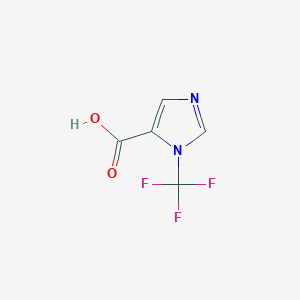
![[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/no-structure.png)
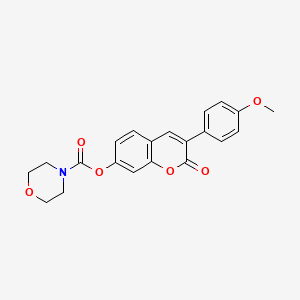
![N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3009770.png)
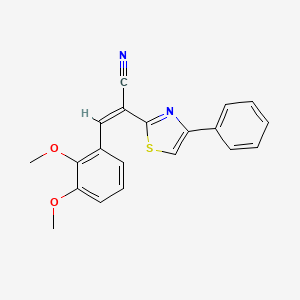
![3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3009774.png)
